molecular formula C7H11N3OS B2971565 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol CAS No. 1487131-19-0

1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol

Cat. No. B2971565
M. Wt: 185.25
InChI Key: FUSZNKVHPKBUKB-UHFFFAOYSA-N
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Description

“1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol” is a chemical compound that contains a 1,3,4-thiadiazol-2-yl group. This group is prevalent in many biologically active natural products and commercial drugs due to its strong aromaticity, lack of toxicity, and great in vivo stability . The compound has an empirical formula of C3H4N2OS and a molecular weight of 116.14 .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-yl derivatives involves the preparation of a series of compounds and their evaluation for various activities . The chemical structures of these compounds are determined by means of elemental analyses, 1 H NMR, and X-ray crystallography .


Molecular Structure Analysis

The molecular structure of “1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol” is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .


Chemical Reactions Analysis

The chemical reactions involving “1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol” can be analyzed using various techniques such as NMR spectroscopy . The compound’s reactions with other substances can lead to changes in its chemical structure and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol” include its molecular weight, empirical formula, and solubility. It has a molecular weight of 116.14 and an empirical formula of C3H4N2OS . It is soluble in chloroform .

Future Directions

The future directions for the study of “1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol” could involve further exploration of its pharmacophoric characters and the determination of the influence of various substituents on its biological activity . Additionally, it might be used in the future to prevent microbial transmission .

properties

IUPAC Name

1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-5-8-9-7(12-5)10-3-2-6(11)4-10/h6,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSZNKVHPKBUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-ol

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